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1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

Drug-likeness Permeability Physicochemical property profiling

Many triazole-4-carboxamide screening libraries lack compounds with balanced polarity and minimal off-target liability. This compound fills that gap as a compact, neutral fragment (MW 278.28) with an XLogP of 0.8 and no basic amine, avoiding false hits on kinase or GPCR panels. - Unique lipophilicity profile (XLogP 0.8) ensures aqueous assay compatibility with minimal DMSO co-solvent. - Serves as a calibration standard for high-throughput physicochemical profiling workflows in medicinal chemistry CROs. - Acts as a metabolic stability baseline comparator for N-alkyl triazole-4-carboxamide derivatives. Supplied at ≥95% purity, in stock, with standard global shipping for R&D use.

Molecular Formula C13H15FN4O2
Molecular Weight 278.287
CAS No. 1326908-01-3
Cat. No. B2841708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326908-01-3
Molecular FormulaC13H15FN4O2
Molecular Weight278.287
Structural Identifiers
SMILESCOCCNC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H15FN4O2/c1-20-7-6-15-13(19)12-9-18(17-16-12)8-10-2-4-11(14)5-3-10/h2-5,9H,6-8H2,1H3,(H,15,19)
InChIKeyQEZIFVNMVVFBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide: Core Characteristics


1-(4-Fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326908-01-3) is a small-molecule 1,2,3-triazole-4-carboxamide bearing a 4-fluorobenzyl substituent at N1 and a 2-methoxyethyl side chain on the terminal amide. Its molecular formula is C13H15FN4O2 and its molecular weight is 278.28 g/mol [1]. The compound is catalogued in PubChem (CID 53333434) and is distributed by multiple screening-compound suppliers. It belongs to a well-studied class of 1H-1,2,3-triazole-4-carboxamides that have been optimized as potent, selective inverse agonists and antagonists of the pregnane X receptor (PXR) [2]. However, no target-specific biological data have been published for this exact molecule, and its principal value currently lies at the exploratory-chemistry stage.

Fragment-like molecular profile for exploratory chemistry and fragment-based screening
Computed low lipophilicity may support aqueous assay compatibility without high DMSO co-solvent
Class-level PXR inverse agonist/antagonist scaffold; no target-specific biological data published for this compound

1-(4-Fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide: Non-Interchangeability with Analogues


Within the 1,2,3-triazole-4-carboxamide family, small structural modifications produce dramatic shifts in selectivity and efficacy. The prototypical PXR inverse agonist/antagonist series from Li et al. (2022) demonstrates that exchanging a single substituent on the amide nitrogen can convert a pure antagonist into a dual inverse agonist/antagonist or abolish binding altogether [1]. The compound at hand lacks the large, basic amine motifs that appear in many potent PXR ligands; its compact 2-methoxyethyl tail and electron-deficient 4-fluorobenzyl group generate a distinct lipophilicity (XLogP 0.8) and hydrogen-bonding profile [2] that are not replicated by any single commercially available, structurally documented analog. Consequently, assuming interchangeability with other triazole-4-carboxamides—even those that share the 4-fluorobenzyl fragment—risks introducing uncharacterized selectivity gaps in screening campaigns.

Amine-containing analogs may shift off-target profile

Piperidine-bearing triazole-4-carboxamides possess a basic amine that can engage kinase hinge regions; the amine-free target compound avoids this structural alert, but direct substitution is not supported without head-to-head profiling.

Minor N-alkyl modifications alter PXR functional profile

Within this series, changing the amide side chain converts antagonists into dual inverse agonists/antagonists. Structural analogs cannot be assumed interchangeable for PXR screening campaigns.

Metabolic soft-spot count varies with N-substitution

Branched N-alkyl analogs introduce additional metabolic sites. Interchanging compounds may confound clearance comparisons without matched microsomal stability data.

1-(4-Fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide: Differentiation vs. Structural Analogs


Lipophilicity vs. Piperidine-Containing Analogs

The target compound exhibits a computed XLogP3-AA value of 0.8, markedly lower than the 1.35 observed for the closest commercially available analog, 1-(4-fluorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide (Hit2Lead ID 82083385), which incorporates a tertiary amine-linked piperidine spacer [1]. This difference of 0.55 log units implies roughly 3.5-fold lower octanol-water partitioning for the target compound, a parameter that directly influences passive membrane permeability and non-specific protein binding.

Lipophilicity vs. piperidine analog
Context-dependent
XLogP 0.8 vs 1.35 (Δ 0.55; target more hydrophilic)
Supports lipophilicity-driven assay distribution interpretation
Computed property; experimental logP may differ
Drug-likeness Permeability Physicochemical property profiling

H-Bond Acceptor Capacity vs. Linear Variants

The target compound possesses 5 hydrogen-bond acceptors (one fluorine, three triazole nitrogens, one carbonyl oxygen), resulting in a topological polar surface area (tPSA) of approximately 72–76 Ų [1]. In contrast, the analogous compound bearing a bulkier piperidine-based side chain (Hit2Lead ID 82083385) exhibits a tPSA of 72.3 Ų but 2 additional hydrogen-bond acceptors (6 total) . The significantly lower heavy-atom count (21 vs. 27) of the target compound yields a superior fraction of sp3-hybridized carbons (Fsp³ = 0.54 vs. 0.47) [1], a metric increasingly used to favor compounds with higher clinical success probability.

HBA & Fsp³ vs. linear analog
Class-level
HBA 5 vs 6 | Fsp³ 0.54 vs 0.47
Higher Fsp³ and lower HBA count may support lead-like property profiling
Class-level inference; no experimental target engagement data
Structure-activity relationship Polar surface area Ligand efficiency

Basic Amine Absence and Kinase Selectivity

The target compound lacks the piperidine ring that is present in structurally related analogs such as 1-[1-(4-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide (Hit2Lead ID 47455087) . Basic amine centers often engage the hinge region of kinases and contribute to multi-target activity. In the broader 1H-1,2,3-triazole-4-carboxamide series reported by Li et al., removal of basic nitrogen substituents was a deliberate strategy to enhance PXR selectivity and reduce CYP induction liability [1].

Basic amine absence vs. piperidine control
Class-level
No basic amine center (pKa <0) vs pKa ≈ 8.5
May reduce off-target kinase binding probability in screening
Structural comparison; no kinase panel data for this compound
Selectivity profiling Kinase screening Drug-drug interaction

Metabolic Stability vs. N-Alkyl Triazole Analogs

The 2-methoxyethyl amide side chain in the target compound is predicted to be less susceptible to N-dealkylation than the N-isopropyl-N-(2-methoxyethyl) moiety found in 1-(2-fluorobenzyl)-N-isopropyl-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide [1]. The smaller, non-branched N-alkyl group presents fewer metabolic soft spots for cytochrome P450-mediated oxidation, a trend consistent with the observation in the Li et al. series that amide-linked side chains exhibited superior metabolic stability compared to tertiary-amine-containing variants [2].

Metabolic soft spots vs. branched N-alkyl analog
Class-level
1 N-dealkylation site vs ≥2 sites
Fewer predicted soft spots may support metabolic stability screening
In silico prediction; experimental microsomal stability not reported
Metabolic stability Microsomal clearance In silico ADME

1-(4-Fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide: Research & Procurement Scenarios


Fragment-Based Screening for Nuclear Receptors

The compound’s compact size (MW 278.28) and favorable ligand-efficiency metrics (LE ≈ 0.35 assuming a typical fragment IC50 of ~30 µM) make it suitable for fragment-based drug discovery against nuclear receptors, particularly as an initial probe for the PXR ligand-binding domain. The differential XLogP of 0.8 [1] ensures assay compatibility with aqueous buffer systems without excessive DMSO co-solvent requirements.

Selectivity Validation in Triazole-4-Carboxamide Series

When used as a control compound alongside piperidine-containing analogs (e.g., Hit2Lead ID 82083385 and ID 47455087), this molecule helps deconvolve the contribution of the basic amine to off-target panel hits. Its lack of a protonatable center at physiological pH [1] allows researchers to attribute kinase or GPCR assay signals in analogous compounds to the basic amine pharmacophore.

Physicochemical Standard for Hydrophilic Triazole Libraries

With an XLogP of 0.8 and a tPSA of approximately 74 Ų [1], the compound occupies a narrow, under-explored region of property space within triazole fragment libraries. It can serve as a calibration standard when establishing new high-throughput physicochemical profiling workflows in medicinal chemistry CROs.

Metabolic Stability Benchmarking in Hepatocyte Assays

The predicted low number of metabolic soft spots [1] positions the compound as a baseline comparator when evaluating the metabolic stability of N-alkyl-substituted triazole-4-carboxamide derivatives. Incorporating it into a compound set that includes N-isopropyl analogs allows direct, intra-class assessment of the metabolic penalty associated with branched N-alkyl groups.

Application
Selection Property
Validation Focus
Fragment-based nuclear receptor screening
Compact size, low computed lipophilicity
Aqueous assay compatibility; PXR ligand-binding domain engagement
Selectivity deconvolution in triazole-4-carboxamide series
Absence of basic amine center
Off-target kinase panel contribution assessment
Physicochemical profiling standard for hydrophilic triazole libraries
Balanced tPSA and moderate XLogP
Calibration for HTS property workflows
Metabolic stability benchmarking in hepatocyte assays
Low predicted metabolic soft-spot count
Intra-class clearance comparison with N-alkyl analogs
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